molecular formula C3H8ClNS2 B3052514 1,2-Dithiolan-4-amine hydrochloride CAS No. 4212-02-6

1,2-Dithiolan-4-amine hydrochloride

Cat. No.: B3052514
CAS No.: 4212-02-6
M. Wt: 157.7 g/mol
InChI Key: WGPZZXBQTDOENS-UHFFFAOYSA-N
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Description

1,2-Dithiolan-4-amine hydrochloride: is an organic compound with the molecular formula C3H8ClNS2 . It is a yellow solid at room temperature and is known for its unique chemical structure, which includes a five-membered ring containing two sulfur atoms and one nitrogen atom. This compound is used in various scientific research applications due to its interesting chemical properties .

Mechanism of Action

Biochemical Pathways

A study has suggested that analogues containing 1,2-dithiolane moieties may have neuroprotective activity . This suggests that the compound could potentially interact with biochemical pathways related to neuroprotection, but more research is needed to confirm this.

Result of Action

The potential neuroprotective activity of 1,2-dithiolane derivatives suggests that the compound could have beneficial effects in the context of neurodegenerative diseases .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1,2-Dithiolan-4-amine hydrochloride are not well-documented in the literature. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects are likely to be context-dependent and may vary depending on the type of cell and the presence of other molecules .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

It is likely that the compound interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that the compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dithiolan-4-amine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dithiolane with ammonia in the presence of hydrochloric acid. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is usually obtained through crystallization and drying .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dithiolan-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2-Dithiolan-4-amine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1,2-Dithiolan-4-amine hydrochloride is unique due to its amine group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it particularly valuable in synthetic chemistry and biochemical research .

Properties

IUPAC Name

dithiolan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NS2.ClH/c4-3-1-5-6-2-3;/h3H,1-2,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPZZXBQTDOENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSS1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60638863
Record name 1,2-Dithiolan-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60638863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4212-02-6
Record name NSC212562
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Dithiolan-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60638863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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